molecular formula C9H14ClN3 B11900080 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-90-9

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No.: B11900080
CAS No.: 733757-90-9
M. Wt: 199.68 g/mol
InChI Key: ATMAZEROKCCMPV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The cyclopropyl substituent at position 3 distinguishes it from related analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

733757-90-9

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H

InChI Key

ATMAZEROKCCMPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC3=C2CCNC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyclopropyl group and pyrazole nitrogen atoms participate in nucleophilic substitutions:

  • Cyclopropyl Reactivity : The cyclopropyl ring undergoes ring-opening under strong acidic or oxidative conditions (e.g., H₂SO₄/HNO₃), forming linear aliphatic chains.

  • Halogenation : Iodination at the 3-position of the pyrazole ring occurs via electrophilic substitution using I₂/KI in acetic acid.

Oxidation and Hydrogenation

The tetrahydro-pyridine moiety exhibits redox activity:

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydro-pyridine to a fully aromatic pyridine system, increasing planarity and conjugation .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring further, though this is less common due to existing saturation .

Reaction Reagents Effect on Structure
OxidationKMnO₄, H₂O, ΔAromatizes tetrahydro-pyridine
HydrogenationH₂, Pd-C, EtOHFully saturates pyridine ring

Comparative Reactivity with Structural Analogs

Reactivity trends are observed when comparing to similar compounds:

Compound Structure Key Reaction Outcome
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineIodine at C3Nucleophilic substitution (Sₙ2)Iodine replaced by –OH/–NH₂
1-Phenyl-4,5-dihydro-pyrazolo[4,3-c]pyridine Phenyl at N1Electrophilic aromatic substitutionBromination at C5

Mechanistic Insights

  • Cyclopropyl Ring Stability : The cyclopropyl group’s strain enhances reactivity in ring-opening but stabilizes the core against thermal degradation .

  • Salt Effects : The hydrochloride form increases solubility in polar solvents (e.g., water, DMSO), facilitating reactions in aqueous media .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo-pyridine structures can exhibit activity against various biological targets, including kinases involved in cancer progression. For instance:

  • Inhibition of c-Met Kinase : Compounds similar to 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have shown promising results in inhibiting c-Met kinase, which is implicated in several cancers .

Neurological Disorders

There is ongoing research into the use of this compound as a modulator for neurological conditions. Its structural analogs have been explored for their effects on pathways related to Huntington’s disease and other neurodegenerative disorders .

Antimicrobial Activity

Recent studies have indicated that pyrazolo-pyridine derivatives exhibit antimicrobial properties. The compound's ability to disrupt microbial growth could lead to the development of new antibiotics .

Case Studies

Study ReferenceApplicationFindings
Cancer TherapyDemonstrated effective inhibition of c-Met kinase in vitro with a low IC50 value (0.005 µM).
Neurological ModulationShowed potential in modulating pathways relevant to Huntington’s disease with promising structure-activity relationships.
Antimicrobial ResearchExhibited significant antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition is often achieved through binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₄ClN₃ (calculated based on cyclopropyl addition to the base structure C₆H₁₀ClN₃) .
  • Molecular Weight : ~199.45 g/mol.
  • CAS Number: Not explicitly stated, but the base structure (without substituents) is 1187830-90-5 .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride with structurally related analogs, focusing on substituents, ring junctions, and physicochemical properties.

Compound Substituent(s) Ring Junction Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reported Activity
Target: 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl Cyclopropyl (C₃H₅) at position 3 [3,4-c] C₉H₁₄ClN₃ ~199.45 Not reported Not specified
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl Isopropyl (C₃H₇) at position 3 [4,3-c] C₉H₁₆ClN₃ 201.70 Not reported Not specified
1-Propyl-3-(oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl Oxazol-5-yl at 3; propyl at 1 [4,3-c] C₁₂H₁₇ClN₄O 274.75 142–143 Active against ESKAPE pathogens
Base structure: 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl None [3,4-c] C₆H₁₀ClN₃ 159.62 Not reported Scaffold for further derivatization
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl Difluoro at position 7 [4,3-c] C₅H₈ClF₂N₃ ~205.59 Not reported Improved lipophilicity
3-Carboxylic acid-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl Carboxylic acid at position 3 [4,3-c] C₇H₁₀ClN₃O₂ 203.63 Not reported Enhanced solubility

Key Observations

Substituent Effects: Cyclopropyl vs. Oxazol-5-yl: This substituent in ’s compounds enhances antimicrobial activity, likely due to hydrogen bonding with bacterial targets . Fluorine: Difluoro substitution increases lipophilicity, which may enhance membrane permeability .

Ring Junction Variations: Pyrazolo[3,4-c] (target) vs. pyrazolo[4,3-c] (isopropyl analog) alters the spatial orientation of substituents.

Physicochemical Properties :

  • Melting points for oxazolyl derivatives (84–143°C) suggest crystallinity influenced by polar substituents .
  • The carboxylic acid analog () likely exhibits higher aqueous solubility but reduced cell permeability due to ionization .

Biological Activity

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, pharmacological properties, and therapeutic potentials.

  • IUPAC Name: this compound
  • CAS Number: 733757-90-9
  • Molecular Formula: C₉H₁₄ClN₃
  • Molecular Weight: 199.68 g/mol

Biological Activity Overview

The biological activity of compounds based on the pyrazolo[3,4-c]pyridine structure has been extensively studied. These compounds have shown a variety of pharmacological effects including:

  • Antitumor Activity: Several studies indicate that pyrazolo[3,4-c]pyridine derivatives exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and have shown cytotoxic effects with varying degrees of potency depending on their structural modifications .
  • Antimicrobial Properties: Compounds in this category have demonstrated activity against different bacteria and fungi. They are being explored for their potential use in treating infections caused by resistant strains .
  • Neurological Effects: Research suggests that some derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders due to their interaction with neurotransmitter systems .

Anticancer Activity

A study highlighted the synthesis of various pyrazolo[3,4-c]pyridine derivatives that were evaluated for their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity while maintaining low toxicity to non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Observations
Compound AOvarian Cancer15Moderate cytotoxicity
Compound BBreast Cancer20Limited toxicity to healthy cells

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various pyrazolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis. The results showed that some compounds had a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong antimicrobial activity .

CompoundMIC (µM)Activity
Compound C<0.15Highly active against Mtb
Compound D3.13Moderately active

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo ring system can significantly influence biological activity. For example:

  • Substituents at position 4 often enhance anticancer activity.
  • The presence of electron-withdrawing groups tends to increase potency against microbial targets.

Q & A

Q. What are the critical safety considerations when handling 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride in laboratory settings?

  • Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) and work in a fume hood to avoid skin/eye contact and inhalation. Waste should be segregated and disposed via certified hazardous waste services. Experimental steps involving HCl (e.g., rinsing or salt formation) require pH-neutralization protocols to mitigate corrosion risks .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer: Key steps include controlled addition of hydrochloric acid during salt formation, cold rinsing with dilute HCl to remove impurities, and vacuum drying at room temperature to prevent thermal degradation. For example, a 52.7% yield was achieved by maintaining reaction temperatures below 25°C and using stoichiometric HCl for crystallization .

Q. What analytical techniques are recommended for confirming the purity of this compound?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity. Complementary methods include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) for molecular weight verification. For hydrochloride salts, elemental analysis (Cl⁻ content) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can structural modifications of the pyrazolo-pyridine core influence pharmacological activity?

  • Methodological Answer: Substitutions at the cyclopropyl group or pyridine nitrogen can alter receptor binding. For instance, replacing cyclopropyl with chlorophenyl groups (as in related compounds) enhanced antiproliferative activity in cancer cell lines. Computational docking studies and SAR (Structure-Activity Relationship) models are critical for predicting bioactivity .

Q. What strategies resolve contradictions in spectroscopic data for pyrazolo-pyridine derivatives?

  • Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or salt-form variations. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers and compare results with density functional theory (DFT)-calculated spectra. For example, 15N NMR can differentiate between pyridine and pyrazole nitrogen environments .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify byproducts. For instance, hydrolysis of the cyclopropyl ring in acidic conditions may necessitate prodrug strategies for oral administration .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer: Use in silico tools like SwissADME or ADMETlab2.0 to predict logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability. Molecular dynamics simulations can further assess binding affinity to target proteins (e.g., kinases or GPCRs) .

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